3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
Description
3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a substituted benzoic acid derivative featuring a bromo group at position 3, an ethoxy group at position 5, and a sulfonated aromatic ester [(4-methylphenyl)sulfonyloxy] at position 2.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO6S/c1-3-22-14-9-11(16(18)19)8-13(17)15(14)23-24(20,21)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIENLUVPTKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 5-ethoxybenzoic acid, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of bromine or a brominating agent, and a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the ethoxy group.
Reduction Reactions: Products include sulfides or thiols derived from the sulfonyl group.
Scientific Research Applications
3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Ethoxy vs. Bromo Position: Positional isomerism (e.g., 3-Br vs. 2-Br) affects electronic distribution and steric interactions, which may influence reactivity in coupling reactions .
Synthetic Pathways :
- Sulfonylated analogs (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid) are synthesized via Friedel–Crafts sulfonylation followed by oxidation (CrO₃ in acetic acid) and functionalization (e.g., Schotten–Baumann acylation) .
- Benzyloxy or alkoxy derivatives (e.g., 723245-42-9) are typically synthesized via nucleophilic aromatic substitution or etherification reactions, which are less complex than sulfonylation steps .
Spectroscopic Characterization: Sulfonyl-containing compounds exhibit distinct UV-Vis absorption peaks (e.g., ~270–310 nm) due to conjugated π-systems, whereas benzyloxy analogs show redshifted absorption due to extended conjugation . ¹H-NMR signals for the methyl group in the 4-methylphenylsulfonyl moiety (~2.4 ppm) and ethoxy protons (~1.3–1.5 ppm) are diagnostic for structural confirmation .
Biological Activity
3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonyl derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H18BrO5S
- Molecular Weight: 404.29 g/mol
- CAS Number: 1788771-35-6
This compound features a bromine atom, an ethoxy group, and a sulfonyl moiety attached to a benzoic acid framework, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
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Anti-inflammatory Activity
- Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The sulfonyl group is believed to enhance anti-inflammatory properties by modulating signaling pathways involved in inflammation.
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Anticancer Potential
- Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
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Antimicrobial Properties
- Some derivatives of benzoic acid have demonstrated antimicrobial activity against various bacterial strains, indicating potential for use as an antimicrobial agent.
Research Findings and Case Studies
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in MDPI, the anticancer potential of sulfonyl derivatives was explored. The study reported that this compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : This compound may influence signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
